Hydroxybenzamidine
Overview
Description
Hydroxybenzamidine is an organic compound with the chemical formula C7H8N2O. It is a white crystalline solid, soluble in water and alcohol. This compound is often used in biochemical research and is known for its role as a buffer reagent for protein separation and purification .
Scientific Research Applications
Hydroxybenzamidine has a wide range of applications in scientific research:
Safety and Hazards
4-Hydroxybenzamidine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Preparation Methods
Hydroxybenzamidine can be synthesized through various methods. One common approach involves the reductive cleavage of 3-aminobenzisoxazoles using catalytic hydrogenation, Zn/AcOH, or NiCl2/NaBH4 . Another method includes reacting p-hydroxybenzamidine with hydrochloric acid at room temperature, followed by isolation and purification through crystallization or filtration .
Chemical Reactions Analysis
Hydroxybenzamidine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Catalytic hydrogenation can reduce it to simpler amines.
Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include hydrogen gas, zinc in acetic acid, and nickel chloride with sodium borohydride. Major products formed from these reactions include various substituted benzamidines and their derivatives.
Mechanism of Action
Hydroxybenzamidine exerts its effects primarily by inhibiting serine proteases. It binds to the active site of these enzymes, preventing them from catalyzing the hydrolysis of peptide bonds . This inhibition is crucial in studying enzyme functions and developing enzyme inhibitors for therapeutic purposes.
Comparison with Similar Compounds
Hydroxybenzamidine is similar to other benzamidine derivatives, such as:
Benzamidine: A reversible competitive inhibitor of trypsin and other serine proteases.
4-Hydroxybenzamidine Hydrochloride: Used in similar biochemical applications but with different solubility and stability properties.
2-Hydroxybenzamidine: Prepared through different synthetic routes and used in various chemical and biological studies.
This compound stands out due to its specific inhibitory effects on serine proteases and its versatility in various scientific applications.
Properties
IUPAC Name |
2-hydroxybenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H,(H3,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYELGEUXPAPULN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420897 | |
Record name | 2-Hydroxybenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45744-18-1 | |
Record name | 2-Hydroxybenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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